ROS 234

Description

Properties

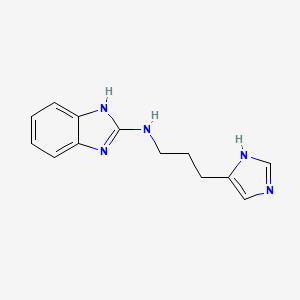

Molecular Formula |

C13H15N5 |

|---|---|

Molecular Weight |

241.29 g/mol |

IUPAC Name |

N-[3-(1H-imidazol-5-yl)propyl]-1H-benzimidazol-2-amine |

InChI |

InChI=1S/C13H15N5/c1-2-6-12-11(5-1)17-13(18-12)15-7-3-4-10-8-14-9-16-10/h1-2,5-6,8-9H,3-4,7H2,(H,14,16)(H2,15,17,18) |

InChI Key |

XAJKXTPKZFCYPN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)NCCCC3=CN=CN3 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of ROS 234 Dioxalate

For Researchers, Scientists, and Drug Development Professionals

Abstract

ROS 234 dioxalate is a potent and selective histamine H3 receptor antagonist. This technical guide delineates the mechanism of action of this compound dioxalate, summarizing its interaction with the H3 receptor and the subsequent downstream signaling cascades. This document provides a compilation of the available quantitative data on its biological activity, detailed experimental protocols for key assays, and visual representations of its signaling pathway and experimental workflows to support further research and development.

Introduction

The histamine H3 receptor, a presynaptic G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS), acts as an autoreceptor on histaminergic neurons and a heteroreceptor on other neurons. Its activation inhibits the synthesis and release of histamine and other neurotransmitters. Consequently, H3 receptor antagonists are of significant interest for their potential therapeutic applications in neurological and psychiatric disorders. This compound dioxalate has emerged as a valuable research tool for studying the pharmacology of the H3 receptor.

Mechanism of Action: Histamine H3 Receptor Antagonism

This compound dioxalate functions as a competitive antagonist at the histamine H3 receptor. By binding to the receptor, it blocks the binding of the endogenous agonist, histamine. This antagonism leads to a disinhibition of neurotransmitter release, thereby enhancing the levels of histamine and other neurotransmitters in the synaptic cleft. The primary signaling pathway associated with the H3 receptor involves its coupling to the Gαi/o subunit of the G protein complex.

Signaling Pathway

Upon activation by an agonist, the H3 receptor-Gαi/o complex inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA). As an antagonist, this compound dioxalate prevents this cascade, leading to a baseline or increased level of cAMP and PKA activity.

Furthermore, the H3 receptor has been shown to modulate other signaling pathways, including the mitogen-activated protein kinase (MAPK) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways. By blocking the H3 receptor, this compound dioxalate can influence these downstream effectors, impacting cellular processes such as gene transcription, cell survival, and synaptic plasticity.

Quantitative Data

The biological activity of this compound dioxalate has been characterized in several key assays. The following tables summarize the available quantitative data.

Table 1: In Vitro Binding Affinity and Potency

| Parameter | Species | Tissue/System | Value | Reference |

| pKi | Rat | Cerebral Cortex | 8.90 | [1] |

| pKB | Guinea-pig | Ileum | 9.46 | [1] |

Table 2: Ex Vivo Efficacy

| Parameter | Species | Tissue/System | ED50 (ip) | Reference |

| ED50 | Rat | Cerebral Cortex | 19.12 mg/kg | [2] |

Note: pKi is the negative logarithm of the inhibition constant (Ki), and pKB is the negative logarithm of the dissociation constant of an antagonist (KB). A higher value indicates greater binding affinity/potency. ED50 is the dose that produces 50% of the maximum effect.

Experimental Protocols

The following are detailed methodologies for the key experiments cited for the characterization of this compound dioxalate. These protocols are reconstructed based on standard pharmacological practices and information from related literature.

H3 Receptor Binding Assay (Rat Cerebral Cortex)

This assay determines the binding affinity of this compound dioxalate to the histamine H3 receptor by measuring its ability to displace a radiolabeled ligand.

Methodology:

-

Membrane Preparation:

-

Cerebral cortices from male Wistar rats are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C.

-

The supernatant is collected and centrifuged at 40,000 x g for 20 minutes at 4°C.

-

The resulting pellet is resuspended in fresh buffer and the centrifugation is repeated.

-

The final pellet is resuspended in the assay buffer and the protein concentration is determined.

-

-

Binding Assay:

-

The assay is performed in a final volume of 250 µL containing the membrane preparation (approx. 100 µg of protein), the radioligand [3H]-(R)-α-methylhistamine ([3H]-RAMHA) at a concentration of ~1 nM, and varying concentrations of this compound dioxalate.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled H3 agonist (e.g., 10 µM histamine).

-

The mixture is incubated at 25°C for 60 minutes.

-

The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in polyethylenimine.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

-

Data Analysis:

-

The IC50 value (concentration of this compound dioxalate that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional H3 Antagonist Assay (Electrically Stimulated Guinea-Pig Ileum)

This assay assesses the functional antagonist activity of this compound dioxalate by measuring its ability to reverse the inhibitory effect of an H3 agonist on neurotransmitter release in an isolated tissue preparation.

Methodology:

-

Tissue Preparation:

-

A segment of the ileum from a male guinea pig is isolated and mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.

-

The tissue is subjected to electrical field stimulation (EFS) to induce contractions, which are measured isometrically.

-

-

Functional Assay:

-

A cumulative concentration-response curve for an H3 receptor agonist (e.g., (R)-α-methylhistamine) is established to determine its inhibitory effect on the EFS-induced contractions.

-

The tissue is then incubated with a fixed concentration of this compound dioxalate for a predetermined period.

-

A second concentration-response curve for the H3 agonist is then generated in the presence of this compound dioxalate.

-

-

Data Analysis:

-

The dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated.

-

A Schild plot is constructed by plotting the log (dose ratio - 1) against the log of the antagonist concentration.

-

The pA2 value, which is a measure of the antagonist's potency, is determined from the x-intercept of the Schild plot. The pKB is considered equivalent to the pA2 when the slope of the Schild regression is not significantly different from unity.

-

Conclusion

This compound dioxalate is a well-characterized, potent histamine H3 receptor antagonist. Its mechanism of action involves the competitive blockade of the H3 receptor, leading to the disinhibition of neurotransmitter release through the modulation of the Gαi/o-cAMP signaling pathway and other associated cascades. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers in the fields of pharmacology and drug development, facilitating further investigation into the therapeutic potential of H3 receptor antagonists.

References

Discovery and synthesis of ROS 234 H3 antagonist.

An in-depth analysis of scientific literature reveals no specific compound designated "ROS 234 H3 antagonist." This nomenclature may correspond to an internal, unpublished research compound or a misidentification. However, to fulfill the user's request for a detailed technical guide on the discovery and synthesis of a histamine H3 receptor antagonist, this whitepaper will focus on Pitolisant (Wakix) , a well-characterized and clinically approved H3 receptor antagonist/inverse agonist. This document will serve as a representative guide to the processes involved in the development of this class of drugs.

Introduction to the Histamine H3 Receptor

The histamine H3 receptor is a presynaptic G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS). It acts as an autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine. Additionally, it functions as a heteroreceptor on non-histaminergic neurons, modulating the release of other key neurotransmitters such as acetylcholine, dopamine, norepinephrine, and serotonin. This unique pharmacological profile makes the H3 receptor an attractive target for treating various neurological and psychiatric disorders. Antagonists of the H3 receptor block its inhibitory action, thereby increasing the release of histamine and other neurotransmitters, which is thought to underlie their therapeutic effects, such as promoting wakefulness.

Discovery of Pitolisant

The discovery of Pitolisant emerged from a series of structure-activity relationship (SAR) studies aimed at developing potent and selective H3 receptor antagonists. Early research focused on imidazole-based compounds, mimicking the endogenous ligand histamine. However, these compounds often suffered from poor blood-brain barrier penetration and potential inhibition of cytochrome P450 enzymes.

The development of Pitolisant involved replacing the imidazole ring with a non-imidazole scaffold to improve the pharmacokinetic and pharmacodynamic properties. The key structural features of Pitolisant include a central piperidine core, a phenoxypropyl ether side chain, and an aliphatic alcohol moiety. This design resulted in a compound with high affinity and selectivity for the H3 receptor, good oral bioavailability, and excellent brain penetration.

Synthesis of Pitolisant

The chemical synthesis of Pitolisant can be achieved through a multi-step process, a representative pathway for which is outlined below.

Diagram of Pitolisant Synthesis Pathway

Caption: A simplified synthetic route to Pitolisant.

Experimental Protocol: Synthesis of Pitolisant (Representative)

-

Step 1: Alkylation. 3-Chloropropiophenone is reacted with piperidine in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetonitrile) to yield 1-(3-oxo-3-phenylpropyl)piperidine. The reaction mixture is typically heated to reflux for several hours.

-

Step 2: Reduction. The ketone intermediate is then reduced to a secondary alcohol. This is commonly achieved using a reducing agent such as sodium borohydride (NaBH4) in a protic solvent like methanol or ethanol at room temperature.

-

Step 3: Williamson Ether Synthesis. The final step involves the etherification of the alcohol with an appropriate alkyl halide. The hydroxyl group of 1-(3-hydroxy-3-phenylpropyl)piperidine is deprotonated with a strong base (e.g., sodium hydride) in an aprotic solvent (e.g., tetrahydrofuran) to form an alkoxide. This is followed by the addition of 1-(3-chloropropoxy)-4-chlorobenzene to yield Pitolisant. The final product is then purified using techniques such as column chromatography.

Pharmacological Characterization

The efficacy of Pitolisant as an H3 receptor antagonist has been determined through a series of in vitro and in vivo experiments.

In Vitro Studies

Table 1: In Vitro Pharmacological Data for Pitolisant

| Assay Type | Receptor/Target | Cell Line/Tissue | Value |

| Binding Affinity (Ki) | Human H3 Receptor | CHO cells | 0.16 nM |

| Binding Affinity (Ki) | Rat H3 Receptor | Rat brain cortex | 1-3 nM |

| Functional Assay (IC50) | [35S]GTPγS Binding | CHO-hH3 cells | 2.3 nM |

Experimental Protocol: Radioligand Binding Assay

-

Membrane Preparation: Membranes from cells stably expressing the human H3 receptor (e.g., CHO-hH3 cells) or from rat brain cortex are prepared by homogenization and centrifugation.

-

Assay Conditions: The membranes are incubated with a radiolabeled H3 receptor antagonist (e.g., [3H]Nα-methylhistamine) and varying concentrations of the test compound (Pitolisant).

-

Incubation and Filtration: The incubation is carried out at room temperature for a defined period (e.g., 60 minutes) and then terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Data Analysis: The radioactivity retained on the filters is measured by liquid scintillation counting. The Ki value is calculated from the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Experimental Protocol: [35S]GTPγS Functional Assay

-

Assay Principle: This assay measures the activation of G proteins coupled to the H3 receptor. Inverse agonists like Pitolisant inhibit the basal G protein activity.

-

Procedure: Membranes from CHO-hH3 cells are incubated with GDP, the non-hydrolyzable GTP analog [35S]GTPγS, and varying concentrations of Pitolisant.

-

Measurement: The amount of [35S]GTPγS bound to the G proteins is quantified by scintillation counting.

-

Analysis: The IC50 value represents the concentration of Pitolisant that causes a 50% inhibition of the basal [35S]GTPγS binding.

H3 Receptor Signaling Pathway

Diagram of H3 Receptor Signaling

Caption: H3 receptor signaling and the antagonistic action of Pitolisant.

In Vivo Studies

The wake-promoting effects of Pitolisant have been demonstrated in various animal models.

Table 2: In Vivo Pharmacological Data for Pitolisant

| Animal Model | Endpoint | Dose Range | Result |

| Rat | EEG/EMG | 5-20 mg/kg (p.o.) | Increased wakefulness, decreased slow-wave and paradoxical sleep |

| Rat | Brain Microdialysis | 10 mg/kg (i.p.) | Increased histamine release in the cerebral cortex |

Experimental Protocol: EEG/EMG Recording in Rats

-

Surgical Implantation: Rats are surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording to monitor brain activity and muscle tone, respectively.

-

Acclimatization: Following a recovery period, the animals are acclimatized to the recording chambers.

-

Drug Administration: Pitolisant or vehicle is administered orally (p.o.) or intraperitoneally (i.p.).

-

Data Recording and Analysis: EEG/EMG signals are recorded continuously for several hours. The data is scored into different sleep-wake states (wakefulness, slow-wave sleep, paradoxical sleep) to determine the effect of the compound on sleep architecture.

Diagram of In Vivo Evaluation Workflow

Caption: General workflow for the in vivo evaluation of an H3 antagonist.

Conclusion

The development of Pitolisant represents a significant advancement in the field of histamine pharmacology. Through a structured process of chemical synthesis, in vitro characterization, and in vivo validation, a potent and selective H3 receptor antagonist was discovered and brought to clinical use. The detailed methodologies and data presented in this guide offer a representative overview of the core activities involved in the discovery and synthesis of this important class of therapeutic agents. While the specific compound "this compound H3 antagonist" remains unidentified in public databases, the principles and experimental workflows detailed herein are fundamental to the broader field of H3 antagonist drug development.

Pharmacological Profile of ROS 234 Dioxalate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ROS 234 dioxalate is a potent and selective antagonist of the histamine H3 receptor, a key presynaptic autoreceptor in the central and peripheral nervous systems. This document provides a comprehensive overview of the pharmacological properties of this compound dioxalate, including its binding affinity, functional activity, and in vivo target engagement. Detailed methodologies for the key experiments cited are provided, along with visualizations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action and preclinical assessment.

Introduction

The histamine H3 receptor, a G protein-coupled receptor (GPCR), primarily functions as a presynaptic autoreceptor on histaminergic neurons, regulating the synthesis and release of histamine. It also acts as a heteroreceptor on other non-histaminergic neurons, modulating the release of various neurotransmitters, including acetylcholine, norepinephrine, dopamine, and serotonin. Due to its strategic role in neurotransmission, the H3 receptor has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders. Antagonists of the H3 receptor, such as this compound dioxalate, block the constitutive activity of the receptor and the inhibitory effects of histamine, leading to enhanced neurotransmitter release. This profile suggests potential therapeutic applications in conditions characterized by cognitive deficits, sleep-wake cycle disturbances, and other neurological impairments. This compound dioxalate has been characterized as a potent H3 antagonist with limited permeability across the blood-brain barrier.

Quantitative Pharmacological Data

The pharmacological activity of this compound dioxalate has been quantified through a series of in vitro and ex vivo studies. The key parameters are summarized in the table below for ease of comparison.

| Parameter | Value | Species | Tissue/System | Description |

| pKi | 8.90[1] | Rat | Cerebral Cortex | A measure of the binding affinity of the antagonist to the H3 receptor, derived from radioligand binding assays. |

| pKB | 9.46[1] | Guinea Pig | Ileum | A measure of the antagonist's potency in a functional assay, indicating its ability to block the effects of an agonist. |

| ED50 | 19.12 mg/kg (i.p.)[1] | Rat | Cerebral Cortex (ex vivo) | The dose of the drug that results in 50% occupancy of the H3 receptors in the brain after intraperitoneal administration. |

Mechanism of Action: H3 Receptor Signaling

This compound dioxalate exerts its effects by antagonizing the histamine H3 receptor, which is constitutively active and coupled to the Gαi/o subunit of the G protein complex. Blockade of this receptor disinhibits downstream signaling pathways.

Experimental Protocols

The following sections detail the likely methodologies employed to determine the pharmacological parameters of this compound dioxalate.

Radioligand Binding Assay (pKi Determination)

This in vitro assay quantifies the affinity of this compound dioxalate for the histamine H3 receptor in rat cerebral cortex membranes.

-

Tissue Preparation:

-

Male Wistar rats are euthanized, and the cerebral cortices are rapidly dissected on ice.

-

The tissue is homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

The resulting supernatant is then centrifuged at 40,000 x g for 20 minutes at 4°C.

-

The pellet containing the crude membrane fraction is resuspended in fresh buffer and the protein concentration is determined using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

The assay is performed in a final volume of 250 µL containing 50 mM Tris-HCl buffer, a fixed concentration of the radioligand (e.g., [3H]-Nα-methylhistamine), and varying concentrations of this compound dioxalate.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled H3 receptor agonist or antagonist (e.g., 10 µM histamine or thioperamide).

-

The reaction mixture is incubated for 60 minutes at 25°C.

-

The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in polyethylenimine to reduce non-specific binding.

-

The filters are washed rapidly with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

-

Data Analysis:

-

The concentration of this compound dioxalate that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curves.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

The pKi is the negative logarithm of the Ki value.

-

Functional Antagonism Assay (pKB Determination)

This in vitro functional assay assesses the potency of this compound dioxalate in antagonizing the effects of an H3 receptor agonist on the electrically-evoked contractions of the guinea pig ileum.

-

Tissue Preparation:

-

Male Dunkin-Hartley guinea pigs are euthanized, and a segment of the terminal ileum is removed and placed in oxygenated Krebs-Henseleit solution.

-

The longitudinal muscle strip with the myenteric plexus attached is carefully dissected.

-

The tissue is mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and continuously gassed with 95% O2 / 5% CO2.

-

The tissue is connected to an isometric force transducer to record contractions.

-

-

Functional Assay:

-

The tissue is subjected to electrical field stimulation (e.g., 0.1 Hz, 0.5 ms pulse width, supramaximal voltage) to induce twitch contractions.

-

A cumulative concentration-response curve to an H3 receptor agonist (e.g., (R)-α-methylhistamine) is established to determine its EC50.

-

The tissue is then incubated with a fixed concentration of this compound dioxalate for a predetermined period.

-

A second concentration-response curve to the H3 agonist is then generated in the presence of the antagonist.

-

This process is repeated with several concentrations of this compound dioxalate.

-

-

Data Analysis:

-

The dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated for each concentration of this compound dioxalate.

-

A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative logarithm of the molar concentration of the antagonist.

-

The pA2 value, which is a measure of the antagonist's potency, is determined from the x-intercept of the Schild regression line. For a competitive antagonist, the slope of the Schild plot should not be significantly different from unity. The pKB is equivalent to the pA2 for a competitive antagonist.

-

Ex Vivo Receptor Occupancy Study (ED50 Determination)

This ex vivo study measures the in vivo occupancy of H3 receptors in the rat brain by this compound dioxalate following systemic administration.

-

Animal Dosing and Tissue Collection:

-

Groups of rats are administered various doses of this compound dioxalate or vehicle via intraperitoneal (i.p.) injection.

-

At a specified time point after dosing (e.g., 30 or 60 minutes), the animals are euthanized.

-

The brains are rapidly removed and the cerebral cortices are dissected.

-

-

Ex Vivo Binding:

-

The dissected cerebral cortices are homogenized in buffer.

-

The homogenates are then incubated with a saturating concentration of a radiolabeled H3 receptor ligand (e.g., [3H]-Nα-methylhistamine) to label the receptors that were not occupied by this compound dioxalate in vivo.

-

The amount of specific binding of the radioligand is determined as described in the radioligand binding assay protocol.

-

-

Data Analysis:

-

The percentage of receptor occupancy for each dose of this compound dioxalate is calculated by comparing the specific binding in the drug-treated animals to that in the vehicle-treated animals.

-

The ED50, the dose that produces 50% receptor occupancy, is determined by fitting the dose-response data to a sigmoidal curve.

-

Experimental Workflow

The pharmacological characterization of a GPCR antagonist like this compound dioxalate typically follows a structured workflow, progressing from in vitro to in vivo studies.

Conclusion

This compound dioxalate is a potent histamine H3 receptor antagonist with high affinity and functional blocking activity. Its pharmacological profile, characterized by robust in vitro and ex vivo activity, underscores its potential as a valuable research tool for investigating the physiological and pathophysiological roles of the H3 receptor. The detailed methodologies and workflows presented in this guide provide a framework for the preclinical assessment of this and similar compounds, facilitating further research and development in the field of H3 receptor-targeted therapeutics. The noted poor central access of this compound dioxalate suggests its utility may be more pronounced in peripheral applications or as a scaffold for the development of brain-penetrant analogs.

References

The Role of ROS 234 in Histamine H3 Receptor Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the current understanding of ROS 234, a potent antagonist of the histamine H3 receptor (H3R). The document synthesizes available quantitative data, outlines detailed experimental methodologies for key assays, and illustrates the core signaling pathways associated with H3R modulation.

Introduction to this compound and the Histamine H3 Receptor

The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor that plays a crucial role in modulating the release of histamine and other neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin.[1][2] As a G protein-coupled receptor (GPCR) coupled to Gi/o proteins, the H3R exhibits high constitutive activity, meaning it can signal without agonist activation.[3] Activation of the H3R generally leads to the inhibition of neurotransmitter release.[1]

This compound has been identified as a potent H3 receptor antagonist. By blocking the effects of histamine and inhibiting the constitutive activity of the H3R, this compound is expected to increase the synthesis and release of histamine and other neurotransmitters. This mechanism of action underlies the potential therapeutic applications of H3R antagonists in a variety of neurological and cognitive disorders.[4]

Quantitative Pharmacological Data for this compound

The following table summarizes the key quantitative parameters that define the pharmacological profile of this compound as a histamine H3 receptor antagonist.

| Parameter | Value | Species/Tissue | Description |

| pKi | 8.90 | Rat cerebral cortex H3-receptor | The negative logarithm of the inhibition constant (Ki), indicating the binding affinity of this compound to the H3 receptor. |

| pKB | 9.46 | Guinea-pig ileum H3-receptor | The negative logarithm of the dissociation constant (KB) of an antagonist, determined from its ability to inhibit a functional response. |

| ED50 | 19.12 mg/kg (i.p.) | Rat cerebral cortex (ex vivo) | The dose of a drug that produces 50% of its maximum effect, in this case, likely related to receptor occupancy or a downstream functional effect. |

Core Signaling Pathways of the Histamine H3 Receptor

The histamine H3 receptor, being coupled to Gi/o proteins, modulates several key intracellular signaling cascades. While direct experimental data on the effects of this compound on these pathways is not extensively available in the public domain, its potent antagonist activity implies a significant modulatory role. The established signaling pathways for the H3 receptor are described below.

Adenylyl Cyclase/cAMP Pathway

Activation of the H3R by an agonist leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[5] As an antagonist, this compound would block this inhibition, thereby leading to a relative increase in cAMP levels in the presence of an agonist or a reversal of the tonic inhibition caused by the constitutive activity of the receptor.

Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway

The H3 receptor has been shown to modulate the activity of the MAPK/ERK pathway.[5] Agonist stimulation can lead to the phosphorylation and activation of ERK1/2, a process that can be dependent on Protein Kinase C (PKC), Phospholipase D (PLD), and transactivation of the Epidermal Growth Factor Receptor (EGFR).[5] As an antagonist, this compound would be expected to block agonist-induced ERK1/2 phosphorylation.

Akt/GSK-3β Pathway

Activation of the H3 receptor can also lead to the phosphorylation and activation of Akt (also known as Protein Kinase B), which in turn can phosphorylate and inhibit Glycogen Synthase Kinase 3β (GSK-3β).[6] This pathway is implicated in cell survival and neuroprotection. This compound, as an antagonist, would be predicted to prevent agonist-mediated activation of this pathway.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key in vitro and in vivo assays used to characterize the pharmacology of H3 receptor ligands like this compound.

Radioligand Binding Assay (for pKi determination)

This assay measures the affinity of a compound for a receptor by assessing its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

-

Membrane Preparation: Rat cerebral cortex tissue homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to isolate the membrane fraction containing H3 receptors.

-

Radioligand: [³H]-Nα-methylhistamine, a selective H3 receptor agonist.

-

Test Compound: this compound at various concentrations.

-

Non-specific Binding Control: A high concentration of a known H3 receptor ligand (e.g., unlabeled Nα-methylhistamine or thioperamide).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.

-

Filtration System: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.

-

Scintillation Counter and Scintillation Fluid.

Procedure:

-

Incubate the rat cerebral cortex membranes with a fixed concentration of [³H]-Nα-methylhistamine and varying concentrations of this compound in the assay buffer.

-

For total binding, incubate membranes with only the radioligand.

-

For non-specific binding, incubate membranes with the radioligand and a high concentration of an unlabeled H3 ligand.

-

Incubate the mixture at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity on the filters using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of this compound (the concentration that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. The pKi is the negative logarithm of the Ki.

Functional Antagonism Assay (for pKB determination)

This assay measures the ability of an antagonist to inhibit the functional response induced by an agonist. The example below is based on the electrically stimulated guinea pig ileum preparation.

Materials:

-

Tissue Preparation: A segment of guinea pig ileum, with the longitudinal muscle and myenteric plexus intact, mounted in an organ bath.

-

Physiological Salt Solution: Krebs-Henseleit solution, gassed with 95% O₂ / 5% CO₂.

-

Agonist: A selective H3 receptor agonist (e.g., R-(-)-α-methylhistamine).

-

Test Compound: this compound at various concentrations.

-

Stimulation Electrodes and Transducer to measure muscle contraction.

Procedure:

-

Mount the ileum preparation in an organ bath containing physiological salt solution at 37°C.

-

Apply electrical field stimulation to elicit cholinergic contractions.

-

Establish a cumulative concentration-response curve for the H3 agonist, which will inhibit the electrically induced contractions.

-

Wash the tissue and allow it to recover.

-

Incubate the tissue with a fixed concentration of this compound for a predetermined time.

-

In the presence of this compound, re-establish the concentration-response curve for the H3 agonist. The curve should be shifted to the right.

-

Repeat steps 4-6 with different concentrations of this compound.

-

Perform a Schild analysis by plotting the log(dose ratio - 1) against the log of the antagonist (this compound) concentration. The dose ratio is the ratio of the EC50 of the agonist in the presence and absence of the antagonist.

-

The x-intercept of the Schild plot gives the pA₂ value, which is equivalent to the pKB for a competitive antagonist.

Ex Vivo Receptor Occupancy Assay (for ED50 determination)

This assay determines the dose of a drug required to occupy a certain percentage of receptors in a living animal.

Materials:

-

Animals: Rats.

-

Test Compound: this compound administered in vivo (e.g., via intraperitoneal injection).

-

Radioligand: A suitable H3 receptor radioligand for ex vivo binding.

-

Homogenization and Centrifugation Equipment.

-

Scintillation Counter.

Procedure:

-

Administer different doses of this compound to groups of rats.

-

At a specific time point after administration, euthanize the animals and rapidly dissect the cerebral cortex.

-

Prepare brain tissue homogenates.

-

Incubate the homogenates with a saturating concentration of the H3 radioligand.

-

Measure the specific binding of the radioligand in the tissue from the drug-treated animals and compare it to the binding in vehicle-treated control animals.

-

The in vivo occupancy of the H3 receptors by this compound will reduce the ex vivo binding of the radioligand.

-

Plot the percentage of receptor occupancy against the dose of this compound administered.

-

The ED50 is the dose of this compound that results in 50% occupancy of the H3 receptors.

Conclusion

This compound is a potent histamine H3 receptor antagonist with high binding affinity and in vivo efficacy. Its mechanism of action is centered on blocking the inhibitory effects of the H3 receptor, thereby enhancing the release of histamine and other neurotransmitters. While the precise downstream signaling consequences of this compound have not been fully elucidated in dedicated studies, its antagonist properties strongly suggest that it will modulate key intracellular pathways, including the cAMP, MAPK/ERK, and Akt/GSK-3β cascades. Further research is warranted to directly investigate the effects of this compound on these signaling pathways to fully understand its molecular pharmacology and therapeutic potential. The experimental protocols detailed in this guide provide a framework for such future investigations.

References

- 1. H3 receptor antagonist - Wikipedia [en.wikipedia.org]

- 2. Histamine H3 receptor antagonists - Roles in neurological and endocrine diseases and diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Histamine H3 receptor antagonists: preclinical promise for treating obesity and cognitive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Activation of the histaminergic H3 receptor induces phosphorylation of the Akt/GSK-3 beta pathway in cultured cortical neurons and protects against neurotoxic insults - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of ROS 234 Dioxalate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ROS 234 dioxalate is a potent and selective histamine H3 receptor antagonist. This document provides a comprehensive overview of its in vitro characterization, summarizing key quantitative data, detailing experimental methodologies, and illustrating associated signaling pathways and workflows. The information presented is compiled from seminal studies investigating the pharmacological profile of this compound, intended to serve as a technical guide for researchers in drug development and related scientific fields.

Quantitative Pharmacological Data

The in vitro potency and binding affinity of this compound dioxalate have been determined through various assays. The key quantitative parameters are summarized in the table below for ease of comparison.

| Parameter | Value | Species/Tissue | Reference |

| pKB | 9.46 | Guinea-pig ileum H3-receptor | [1][2] |

| pKi | 8.90 | Rat cerebral cortex H3-receptor | [1][2] |

Note: pKB is the negative logarithm of the dissociation constant of an antagonist, indicating its potency. pKi is the negative logarithm of the inhibition constant, representing the binding affinity of an antagonist to a receptor.

Experimental Protocols

The following sections detail the methodologies employed in the in vitro characterization of this compound dioxalate.

H3 Receptor Antagonist Potency Assay (Guinea-pig Ileum)

This functional assay determines the antagonist potency (pKB) of this compound dioxalate by measuring its ability to inhibit the effects of a known H3 receptor agonist in isolated guinea-pig ileum tissue.

Methodology:

-

Tissue Preparation: Male guinea pigs are euthanized, and segments of the ileum are isolated and mounted in organ baths containing Krebs solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.

-

Agonist-Induced Contraction: The tissue is stimulated with a submaximal concentration of the selective H3 receptor agonist (R)-α-methylhistamine, which inhibits electrically induced contractions of the ileum.

-

Antagonist Incubation: Increasing concentrations of this compound dioxalate are added to the organ baths and incubated for a predetermined period to allow for receptor binding.

-

Measurement of Inhibition: The ability of this compound dioxalate to reverse the inhibitory effect of (R)-α-methylhistamine on electrically induced contractions is measured.

-

Data Analysis: The concentration-response curves are plotted, and the pKB value is calculated using the Schild equation.

H3 Receptor Binding Affinity Assay (Rat Cerebral Cortex)

This radioligand binding assay determines the binding affinity (pKi) of this compound dioxalate for the H3 receptor in rat brain tissue.

Methodology:

-

Membrane Preparation: Cerebral cortices from male rats are dissected and homogenized in a cold buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended.

-

Radioligand Binding: The prepared membranes are incubated with a specific H3 receptor radioligand (e.g., [3H]-(R)-α-methylhistamine) and varying concentrations of this compound dioxalate.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

-

Quantification of Radioactivity: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The specific binding of the radioligand is determined by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled H3 antagonist). The IC50 (concentration of this compound dioxalate that inhibits 50% of specific radioligand binding) is calculated and then converted to a Ki value using the Cheng-Prusoff equation. The pKi is the negative logarithm of the Ki.

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the key concepts and processes related to the in vitro characterization of this compound dioxalate.

Caption: Histamine H3 Receptor Signaling Pathway.

Caption: Workflow for H3 Receptor Functional Assay.

Caption: Workflow for H3 Receptor Binding Assay.

References

The Structural Intricacies of Histamine H3 Receptor Antagonism: A Technical Guide to the Structure-Activity Relationship of ROS-234 Analogs

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of the structure-activity relationship (SAR) for a series of 2-aminobenzimidazole derivatives, including ROS-234, as potent antagonists of the histamine H3 receptor. By dissecting the relationship between molecular structure and biological activity, this document aims to provide a comprehensive resource for the rational design of novel H3 receptor antagonists with improved therapeutic profiles.

Core Concepts in H3 Receptor Antagonism

The histamine H3 receptor, a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system, acts as a presynaptic autoreceptor and heteroreceptor, modulating the release of histamine and other neurotransmitters. Its constitutive activity makes it a compelling target for inverse agonists and antagonists in the treatment of various neurological and psychiatric disorders. The compounds discussed herein are derivatives of 2-aminobenzimidazole, a scaffold that has proven effective in achieving high-affinity binding to the H3 receptor.

Quantitative Structure-Activity Relationship (SAR) of ROS-234 Analogs

The biological activity of ROS-234 and its analogs is primarily assessed by their binding affinity (pKi) to the rat cerebral cortex H3 receptor and their antagonist potency (pKB) in functional assays, such as the electrically stimulated guinea-pig ileum preparation. A key study by Mor et al. systematically explored the impact of substitutions on the benzimidazole nucleus and the length of the alkyl chain connecting it to the imidazole moiety.

The general structure of the 2-aminobenzimidazole derivatives investigated is as follows:

Caption: General chemical scaffold of the ROS-234 analog series.

The following tables summarize the quantitative SAR data for two series of analogs, differing in the length of the methylene chain linker (n=2 or n=3).

Table 1: SAR of 2-Aminobenzimidazole Derivatives with a Dimethylene Linker (n=2)

| Compound | R (Substitution at 5(6)-position) | pKi (rat cortex) |

| 4a | H | 7.55 |

| 4b | F | 7.60 |

| 4c | Cl | 7.64 |

| 4d | OCH3 | 7.62 |

| 4e | CH3 | 7.60 |

| 4f | CF3 | 7.48 |

| 4g | N(CH3)2 | 7.30 |

| 4h | NO2 | 7.18 |

| 4i | NH2 | 7.40 |

| 4j | OH | 7.35 |

| 4k | CN | 7.25 |

Table 2: SAR of 2-Aminobenzimidazole Derivatives with a Trimethylene Linker (n=3) (ROS-234 series)

| Compound | R (Substitution at 5(6)-position) | pKi (rat cortex) | pKB (guinea-pig ileum) |

| 5a (ROS-234) | H | 8.90 | 9.46 |

| 5b | F | 8.80 | 9.35 |

| 5c | Cl | 9.15 | 9.60 |

| 5d | OCH3 | 9.37 | 9.70 |

| 5e | CH3 | 9.05 | 9.55 |

| 5f | CF3 | 8.65 | 9.20 |

| 5g | N(CH3)2 | 8.40 | 8.90 |

| 5h | NO2 | 8.25 | 8.70 |

| 5i | NH2 | 8.55 | 9.00 |

| 5j | OH | 8.60 | 9.10 |

| 5k | CN | 8.30 | 8.80 |

Experimental Protocols

Radioligand Binding Assay for H3 Receptor Affinity (pKi)

This protocol outlines the method for determining the binding affinity of test compounds to the rat cerebral cortex H3 receptor.

Caption: Workflow for the H3 receptor radioligand binding assay.

Methodology:

-

Membrane Preparation: Rat cerebral cortices are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet containing the cell membranes is washed and resuspended in the assay buffer.

-

Incubation: The membrane suspension is incubated with a fixed concentration of the radioligand, [³H]-(R)-α-methylhistamine ([³H]-RAMHA), and varying concentrations of the test compound. Non-specific binding is determined in the presence of a saturating concentration of a known H3 antagonist (e.g., thioperamide).

-

Separation: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with cold buffer to remove unbound radioactivity.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Antagonism Assay (pKB) on Guinea-Pig Ileum

This protocol describes the functional assay used to determine the antagonist potency of the compounds on the electrically stimulated guinea-pig ileum.

Methodology:

-

Tissue Preparation: A segment of the guinea-pig ileum is suspended in an organ bath containing Krebs solution, maintained at 37°C, and gassed with 95% O2 and 5% CO2. The tissue is subjected to electrical field stimulation to induce contractions.

-

Agonist Response: A cumulative concentration-response curve to a standard H3 receptor agonist (e.g., (R)-α-methylhistamine) is obtained.

-

Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of the test antagonist for a predetermined period.

-

Shift in Agonist Response: A second cumulative concentration-response curve to the H3 agonist is obtained in the presence of the antagonist.

-

Data Analysis: The antagonist potency is expressed as the pA2 value, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve. For competitive antagonists, the pA2 value is equivalent to the pKB.

Signaling Pathways

Activation of the histamine H3 receptor, a Gi/o-coupled receptor, initiates a signaling cascade that primarily leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. Antagonists like ROS-234 block this pathway.

Caption: Simplified signaling cascade of the histamine H3 receptor.

Conclusion

The structure-activity relationship of ROS-234 and its analogs highlights critical structural features for potent histamine H3 receptor antagonism. A trimethylene linker between the 2-aminobenzimidazole and imidazole moieties is crucial for high affinity. Furthermore, substitutions at the 5(6)-position of the benzimidazole ring significantly modulate activity, with electron-donating groups like methoxy and chloro substituents enhancing potency. This comprehensive guide, with its detailed data and protocols, serves as a valuable resource for the ongoing development of novel H3 receptor antagonists for the treatment of a range of CNS disorders.

In-Depth Technical Guide: ROS 234 Dioxalate Binding Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

ROS 234 dioxalate is a potent antagonist of the histamine H3 receptor, a G-protein coupled receptor predominantly expressed in the central nervous system. As a presynaptic autoreceptor and heteroreceptor, the H3 receptor plays a crucial role in modulating the release of histamine and other neurotransmitters, making it a significant target for therapeutic intervention in various neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the binding characteristics of this compound dioxalate to the H3 receptor, including available affinity data and a discussion on binding kinetics. Detailed experimental methodologies and relevant signaling pathways are also presented to provide a thorough understanding of its pharmacological profile.

Quantitative Binding Affinity Data

The binding affinity of this compound dioxalate for the histamine H3 receptor has been determined in different biological systems. The following table summarizes the key quantitative data from published studies.

| Parameter | Value | Species | Tissue/System | Reference |

| pKi | 8.90 | Rat | Cerebral Cortex H3-Receptor | [1][2] |

| pKB | 9.46 | Guinea-pig | Ileum H3-Receptor | [1][2] |

Note: pKi is the negative logarithm of the inhibition constant (Ki), and pKB is the negative logarithm of the dissociation constant for a competitive antagonist (KB). Higher values indicate stronger binding affinity.

Binding Kinetics

Currently, there is no publicly available data on the specific association (k_on_) and dissociation (k_off_) rate constants for the binding of this compound dioxalate to the histamine H3 receptor. This information is crucial for a complete understanding of the drug-receptor interaction, as it determines the temporal dynamics of receptor occupancy. Kinetic studies, such as those employing surface plasmon resonance (SPR) or radioligand binding association and dissociation assays, would be necessary to determine these parameters.

Histamine H3 Receptor Signaling Pathway

This compound dioxalate, as an antagonist, blocks the constitutive activity of the H3 receptor and/or the effects of agonists like histamine. The H3 receptor is primarily coupled to the Gαi/o subunit of the G-protein complex. Upon activation by an agonist, the receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, affects the activity of protein kinase A (PKA) and downstream signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. By blocking this pathway, this compound dioxalate can increase the release of histamine and other neurotransmitters.

Caption: Histamine H3 Receptor Signaling Pathway Antagonized by this compound Dioxalate.

Experimental Protocols

While the full experimental details from the original publications citing the binding affinity of this compound dioxalate are not available, a generalized protocol for a competitive radioligand binding assay to determine the Ki value is provided below. This is a standard method used in pharmacology to characterize receptor-ligand interactions.

Generalized Protocol: Competitive Radioligand Binding Assay for H3 Receptor

Objective: To determine the inhibition constant (Ki) of this compound dioxalate for the histamine H3 receptor.

Materials:

-

Radioligand: A high-affinity H3 receptor radioligand (e.g., [3H]-N-α-methylhistamine).

-

Test Compound: this compound dioxalate.

-

Non-specific Binding Control: A high concentration of a known H3 receptor ligand (e.g., unlabeled histamine or a potent antagonist).

-

Membrane Preparation: A source of H3 receptors, typically cell membranes from cells expressing the receptor or from brain tissue (e.g., rat cerebral cortex).

-

Assay Buffer: (e.g., 50 mM Tris-HCl, pH 7.4).

-

Filtration Apparatus: A cell harvester and glass fiber filters.

-

Scintillation Counter and Scintillation Fluid.

Workflow:

Caption: Experimental Workflow for a Competitive Radioligand Binding Assay.

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a multi-well plate, set up triplicate tubes for total binding, non-specific binding, and a range of concentrations of this compound dioxalate.

-

Total Binding: Add membrane preparation, radioligand, and assay buffer.

-

Non-specific Binding: Add membrane preparation, radioligand, and a high concentration of the non-specific binding control.

-

Competition: Add membrane preparation, radioligand, and varying concentrations of this compound dioxalate.

-

-

Incubation: Incubate the plates at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand trapped in the filter.

-

Radioactivity Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding as a function of the logarithm of the this compound dioxalate concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound dioxalate that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Conclusion

This compound dioxalate is a high-affinity antagonist for the histamine H3 receptor. The provided data and methodologies offer a foundational understanding for researchers engaged in the study of this compound. Further investigation into its binding kinetics is warranted to fully elucidate its pharmacological profile and to better predict its in vivo activity and duration of action. The detailed signaling pathway and experimental workflow presented herein serve as valuable resources for the design and interpretation of future studies involving this compound dioxalate and other H3 receptor modulators.

References

Cellular targets of ROS 234 in the central nervous system.

An In-depth Technical Guide on the Cellular Targets of ROS 234 in the Central Nervous System

For Researchers, Scientists, and Drug Development Professionals

This compound is a potent histamine H3 receptor antagonist.[1][2] In the central nervous system (CNS), its primary cellular target is the H3 receptor, a presynaptic autoreceptor and heteroreceptor that regulates the release of various neurotransmitters. By antagonizing this receptor, this compound enhances the release of histamine and other key neurotransmitters, including acetylcholine, norepinephrine, and dopamine. This modulation of multiple neurotransmitter systems underlies its potential therapeutic applications in a range of CNS disorders. This document provides a comprehensive overview of the cellular targets of this compound, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing the key signaling pathways involved.

Primary Cellular Target: The Histamine H3 Receptor

The principal cellular target of this compound in the central nervous system is the histamine H3 receptor. This receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit.

Binding Affinity and Potency of this compound

This compound exhibits high affinity for the histamine H3 receptor. The following table summarizes the key quantitative parameters that define its interaction with this receptor.

| Parameter | Value | Species/Tissue | Reference |

| pKi | 8.90 | Rat cerebral cortex H3-receptor | [1][2] |

| pKB | 9.46 | Guinea-pig ileum H3-receptor | [1][2] |

| ED50 (ex vivo binding) | 19.12 mg/kg (i.p.) | Rat cerebral cortex | [1][2] |

pKi: The negative logarithm of the inhibition constant (Ki), indicating the binding affinity of a ligand for a receptor. A higher pKi value corresponds to a higher binding affinity.

pKB: The negative logarithm of the equilibrium dissociation constant (KB) of a competitive antagonist, providing a measure of its potency.

ED50: The dose of a drug that produces 50% of its maximal effect. In this context, it refers to the dose required to occupy 50% of the H3 receptors in the rat cerebral cortex as measured by ex vivo binding.

Downstream Signaling Pathways of H3 Receptor Antagonism

Antagonism of the H3 receptor by this compound initiates a cascade of intracellular signaling events. By blocking the constitutive activity of the H3 receptor and the effects of its endogenous agonist, histamine, this compound disinhibits adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This, in turn, activates Protein Kinase A (PKA) and influences downstream targets such as the transcription factor cAMP response element-binding protein (CREB).

Furthermore, H3 receptor signaling intersects with other crucial cellular pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt/Glycogen Synthase Kinase 3β (GSK-3β) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway.

Caption: Signaling pathway of the H3 receptor and the effect of this compound.

Modulation of Neurotransmitter Release

As a presynaptic heteroreceptor, the H3 receptor tonically inhibits the release of several key neurotransmitters in the CNS. By antagonizing this receptor, this compound is predicted to increase the synaptic concentrations of these neurotransmitters.

-

Histamine: As an autoreceptor, H3 receptor antagonism removes the negative feedback on histamine release from histaminergic neurons.

-

Acetylcholine: Increased cholinergic neurotransmission is a key mechanism for the pro-cognitive effects of H3 receptor antagonists.

-

Norepinephrine: Enhanced noradrenergic activity contributes to wakefulness and arousal.

-

Dopamine: Modulation of dopamine release is relevant for cognitive function and in conditions such as ADHD.

References

- 1. Reactive Oxygen Species: Physiological and Physiopathological Effects on Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Monitoring Extracellular Amino Acid Neurotransmitters and hROS by In Vivo Microdialysis in Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]

Unveiling ROS 234 Dioxalate: A Technical Guide to a Potent H3 Receptor Antagonist and its Therapeutic Horizon

For Immediate Release

This technical guide provides a comprehensive overview of ROS 23A dioxalate, a potent histamine H3 receptor antagonist, for researchers, scientists, and professionals in drug development. This document outlines the core characteristics, mechanism of action, and potential therapeutic applications of ROS 234 dioxalate, supported by available preclinical data and the broader context of H3 receptor modulation.

Core Compound Characteristics

This compound dioxalate is identified as a potent antagonist of the histamine H3 receptor.[1][2][3] Its primary known characteristic is its high affinity for the H3 receptor, although it exhibits limited permeability across the blood-brain barrier.[2] This property suggests a potential for peripherally-focused therapeutic applications or the need for formulation strategies to enhance central nervous system penetration for neurological targets.

Quantitative Data Summary

The following table summarizes the key quantitative metrics reported for this compound dioxalate, providing a snapshot of its potency and in vivo activity in preclinical models.

| Parameter | Value | Species/Model | Reference |

| pKB | 9.46 | Guinea-pig ileum H3-receptor | [1][2][3] |

| pKi | 8.90 | Rat cerebral cortex H3-receptor | [1][3] |

| ED50 | 19.12 mg/kg (i.p.) | ex vivo Rat cerebral cortex | [1][3] |

Mechanism of Action: H3 Receptor Antagonism

The histamine H3 receptor is a presynaptic autoreceptor predominantly found in the central nervous system.[4][5] Its primary function is to inhibit the synthesis and release of histamine.[5] As an H3 receptor antagonist, this compound dioxalate blocks this inhibitory action, leading to an increase in the release of histamine.[5] This, in turn, modulates the release of other key neurotransmitters, including acetylcholine, dopamine, and norepinephrine, which are crucial for various cognitive and physiological processes.[5][6]

Signaling Pathway of H3 Receptor Antagonism

The following diagram illustrates the general signaling pathway affected by an H3 receptor antagonist like this compound dioxalate.

Caption: H3 receptor antagonism by this compound dioxalate blocks the inhibitory feedback loop on presynaptic neurons, increasing histamine release and modulating downstream neurotransmitter systems.

Potential Therapeutic Applications

While specific clinical data for this compound dioxalate is not publicly available, the therapeutic potential of H3 receptor antagonists as a class is well-documented in preclinical and clinical research.[7] These applications primarily target central nervous system disorders.

-

Cognitive Disorders: By increasing the levels of pro-cognitive neurotransmitters like acetylcholine and dopamine, H3 receptor antagonists are being investigated for the treatment of Alzheimer's disease and Attention Deficit Hyperactivity Disorder (ADHD).[4][5][6]

-

Schizophrenia: H3 receptor antagonists may help alleviate the negative and cognitive symptoms of schizophrenia by modulating dopaminergic pathways.[4][6]

-

Narcolepsy: The wake-promoting effects of histamine make H3 receptor antagonists a promising therapeutic strategy for narcolepsy.[4][5] The H3 antagonist Pitolisant is approved for this indication.[4]

-

Obesity and Metabolic Syndrome: Histamine plays a role in regulating appetite and energy expenditure, suggesting a potential role for H3 receptor antagonists in the management of obesity.[5][7]

Experimental Protocols

Detailed experimental protocols for this compound dioxalate are not extensively published. However, based on the available data, the characterization of this compound would involve standard preclinical assays for receptor antagonists.

General Experimental Workflow for H3 Antagonist Characterization

The following diagram outlines a typical experimental workflow for the preclinical evaluation of a novel H3 receptor antagonist.

Caption: A stepwise preclinical workflow for characterizing an H3 receptor antagonist, from initial binding and functional assays to in vivo efficacy and safety studies.

Detailed Methodologies:

-

Receptor Binding Assays: Competitive binding assays using radiolabeled ligands (e.g., [3H]-Nα-methylhistamine) in cell lines expressing the H3 receptor or in brain tissue homogenates would be employed to determine the binding affinity (Ki) of this compound dioxalate.

-

Functional Assays: The antagonist activity (KB) can be determined by measuring the inhibition of agonist-induced responses. This could involve quantifying changes in second messengers like cAMP or measuring the binding of [35S]GTPγS to G-proteins upon receptor activation.

-

Ex Vivo Binding: As reported for this compound dioxalate, this protocol involves administering the compound to an animal, followed by the collection of brain tissue. The occupancy of H3 receptors by the compound is then measured to determine the effective dose (ED50).

Conclusion

This compound dioxalate is a potent H3 receptor antagonist with well-defined in vitro and ex vivo potency. While its limited blood-brain barrier permeability may direct its therapeutic potential towards peripheral applications or necessitate advanced formulation strategies, the broader class of H3 receptor antagonists holds significant promise for the treatment of a range of neurological disorders. Further research is warranted to fully elucidate the specific therapeutic applications of this compound dioxalate.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound dioxalate | CAS 1781941-93-2 | ROS234 | Tocris Bioscience [tocris.com]

- 3. This compound (dioxalate) - Nordic Biosite [nordicbiosite.com]

- 4. H3 receptor antagonist - Wikipedia [en.wikipedia.org]

- 5. What are H3 receptor antagonists and how do they work? [synapse.patsnap.com]

- 6. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jstage.jst.go.jp [jstage.jst.go.jp]

Methodological & Application

Application Notes and Protocols for ROS 234 Dioxalate in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

ROS 234 dioxalate is a potent histamine H3 receptor (H3R) antagonist.[1][2] The H3 receptor is a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system, where it acts as a presynaptic autoreceptor to modulate the release of histamine and other neurotransmitters.[3][4] As an antagonist, this compound dioxalate blocks the inhibitory action of the H3 receptor, leading to an increase in neurotransmitter release.[3] While most of the existing data for this compound dioxalate comes from in vivo and ex vivo studies, its mechanism of action provides a basis for its application in cell culture to investigate H3 receptor signaling and its downstream effects on cellular processes.[1][2] These notes provide a detailed protocol for the use of this compound dioxalate in a cell culture setting, based on its known properties and general principles for small molecule inhibitors.

Mechanism of Action

The histamine H3 receptor is constitutively active and primarily couples to the Gαi/o subunit of heterotrimeric G proteins.[5][6] Activation of the H3 receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5] The βγ subunits of the G protein can also activate other signaling pathways, including the mitogen-activated protein kinase (MAPK/ERK) and phosphoinositide 3-kinase (PI3K)/Akt pathways.[5][7] As an antagonist, this compound dioxalate is expected to block these signaling events. In cell culture models, this can be observed as a prevention of agonist-induced decreases in cAMP, or a modulation of the phosphorylation status of key signaling proteins like ERK and Akt.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound dioxalate. It is important to note that this data is derived from ex vivo and in vivo experiments, and therefore, optimal concentrations for cell culture experiments should be determined empirically.

| Parameter | Value | Species/System | Reference |

| pKi | 8.90 | Rat cerebral cortex H3-receptor | [1] |

| pKB | 9.46 | Guinea-pig ileum H3-receptor | [1][2] |

| ED50 | 19.12 mg/kg (i.p.) | ex vivo, Rat cerebral cortex | [1][2] |

| Solubility | up to 50 mM in water and DMSO | - | |

| Molecular Weight | 421.37 g/mol | - | [8] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the histamine H3 receptor signaling pathway and a general experimental workflow for studying the effects of this compound dioxalate in cell culture.

Caption: Histamine H3 Receptor Signaling Pathway.

Caption: General Experimental Workflow.

Experimental Protocols

1. Preparation of this compound Dioxalate Stock Solution

-

Reagent: this compound dioxalate powder.

-

Solvent: Dimethyl sulfoxide (DMSO) or sterile water.

-

Procedure:

-

Based on its reported solubility, prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound dioxalate in DMSO.[2]

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term storage.

-

When ready to use, thaw an aliquot and dilute it to the desired final concentration in the cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

-

2. General Cell Culture and Treatment Protocol

-

Cell Lines: Use cell lines that endogenously express the H3 receptor (e.g., primary cortical neurons, certain neuroblastoma cell lines) or a cell line stably transfected with the H3 receptor (e.g., HEK293 or CHO cells).[7][9]

-

Procedure:

-

Culture the cells in the appropriate medium and conditions until they reach the desired confluency (typically 70-80% for adherent cells).

-

Seed the cells into multi-well plates (e.g., 96-well for viability assays, 6-well for protein extraction).

-

Allow the cells to adhere and recover for 24 hours.

-

Prepare serial dilutions of this compound dioxalate in fresh culture medium.

-

Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound dioxalate. Include a vehicle control (medium with the same concentration of DMSO without the compound).

-

Incubate the cells for the desired period (e.g., 24, 48, or 72 hours for viability assays; shorter times may be suitable for signaling studies).

-

3. Cell Viability Assay (e.g., MTT Assay)

This assay determines the effect of this compound dioxalate on cell proliferation and cytotoxicity.

-

Procedure:

-

Seed cells in a 96-well plate and treat with a range of this compound dioxalate concentrations as described in the general protocol.

-

At the end of the incubation period, add MTT reagent to each well and incubate for 2-4 hours at 37°C.

-

Add solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value, if applicable.

-

4. Western Blot Analysis for Signaling Pathway Modulation

This protocol is for assessing the effect of this compound dioxalate on the phosphorylation of key signaling proteins downstream of the H3 receptor.

-

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for a few hours to reduce basal signaling, if necessary.

-

Pre-treat the cells with various concentrations of this compound dioxalate for a defined period (e.g., 1-2 hours).

-

Stimulate the cells with an H3 receptor agonist (e.g., histamine or (R)-α-methylhistamine) for a short period (e.g., 5-30 minutes) to activate the signaling pathway. Include a control group with no agonist stimulation.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against phosphorylated and total forms of target proteins (e.g., p-ERK, ERK, p-Akt, Akt, p-CREB, CREB).

-

Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate for detection.

-

Quantify the band intensities to determine the relative phosphorylation levels.

-

5. cAMP Assay

This assay measures the intracellular levels of cAMP to confirm the antagonistic effect of this compound dioxalate on the Gαi/o-coupled H3 receptor.

-

Procedure:

-

Seed cells in a suitable plate format (e.g., 96-well) and allow them to attach.

-

Pre-treat the cells with various concentrations of this compound dioxalate in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulate the cells with an H3 receptor agonist (e.g., histamine) in the presence of forskolin (an adenylyl cyclase activator) to induce a measurable cAMP response.

-

Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA or TR-FRET based).

-

Analyze the data to determine the ability of this compound dioxalate to reverse the agonist-induced inhibition of cAMP production.

-

Disclaimer: The provided protocols are intended as a general guide. Researchers should optimize the conditions, including cell type, compound concentrations, and incubation times, for their specific experimental setup. The lack of published cell culture data for this compound dioxalate necessitates careful empirical determination of its effects.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound (dioxalate) - Nordic Biosite [nordicbiosite.com]

- 3. H3 receptor antagonist - Wikipedia [en.wikipedia.org]

- 4. Histamine H3 receptors and its antagonism as a novel mechanism for antipsychotic effect: a current preclinical & clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Multiple Targeting Approaches on Histamine H3 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. Identification and pharmacological characterization of the histamine H3 receptor in cultured rat astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for ROS 234 Dioxalate

For Researchers, Scientists, and Drug Development Professionals

Introduction

ROS 234 dioxalate is a potent and selective antagonist of the Histamine H3 receptor (H3R).[1][2][3][4] As a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system, the H3 receptor acts as a presynaptic autoreceptor, modulating the release of histamine and other neurotransmitters. Its role in various physiological processes has made it a significant target in drug discovery. These application notes provide detailed protocols for the dissolution, preparation, and experimental use of this compound dioxalate.

Physicochemical and Pharmacological Properties

This compound dioxalate's properties are summarized in the table below, providing key data for experimental design.

| Property | Value | Source |

| Chemical Name | N-[3-(1H-Imidazol-4-yl)propyl]-1H-benzimidazol-2-amine dioxalate | [1][3] |

| CAS Number | 1781941-93-2 | [1][2] |

| Molecular Formula | C₁₃H₁₅N₅·2C₂H₂O₄ | [1] |

| Molecular Weight | 421.37 g/mol | [1] |

| Purity | ≥99% | [1] |

| Solubility | Soluble to 50 mM in water and 50 mM in DMSO | [1] |

| Storage | Desiccate at room temperature | [1] |

| pKi (rat cerebral cortex H3-receptor) | 8.90 | [2][4] |

| pKB (guinea-pig ileum H3-receptor) | 9.46 | [2][4] |

| ED₅₀ (ex vivo, rat cerebral cortex) | 19.12 mg/kg (intraperitoneal) | [2][4] |

| Blood Brain Barrier Permeability | Limited | [3] |

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

This protocol outlines the preparation of stock solutions of this compound dioxalate for in vitro and in vivo experiments.

Materials:

-

This compound dioxalate powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile, deionized water

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Calibrated pipettes

Procedure for 10 mM DMSO Stock Solution:

-